molecular formula C27H25ClN6O2S B2735273 1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE CAS No. 893272-95-2

1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE

Cat. No.: B2735273
CAS No.: 893272-95-2
M. Wt: 533.05
InChI Key: IIKADFLKNYJEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) (source) . This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and survival. Its dysregulation is strongly implicated in the pathogenesis of major neurological disorders; aberrant GSK-3β activity is linked to the hyperphosphorylation of tau protein, leading to neurofibrillary tangle formation in Alzheimer's disease (source) , and it is a core component of the Wnt signaling pathway, which is crucial for neuronal development and function (source) . Consequently, this compound serves as an essential pharmacological probe for investigating the intricate mechanisms underlying tauopathies and for validating GSK-3β as a therapeutic target for neurodegenerative conditions. By selectively inhibiting GSK-3β, researchers can elucidate its specific contributions to apoptotic signaling, neuroinflammation, and synaptic plasticity, providing critical insights for drug discovery efforts aimed at halting or reversing disease progression.

Properties

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2S/c1-18-7-11-21(12-8-18)37(35,36)27-26-29-25(22-5-3-4-6-23(22)34(26)31-30-27)33-15-13-32(14-16-33)24-17-20(28)10-9-19(24)2/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKADFLKNYJEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=C(C=CC(=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Quinazoline-2,4-Dione

Anthranilic acid derivatives react with potassium cyanate to form o-ureidobenzoic acids , which cyclize under acidic or alkaline conditions to yield quinazoline-2,4(1H,3H)-dione .

Chlorination and Hydrazine Functionalization

Treatment with phosphorus oxychloride converts the dione to 2,4-dichloroquinazoline , which reacts with hydrazine hydrate at 0–5°C to form 2-chloroquinazolin-4-ylhydrazine .

Cyclization to Triazoloquinazoline

Heating the hydrazine derivative with acetic anhydride induces cyclization, yielding 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one .

Introduction of the 4-methylbenzenesulfonyl group proceeds via nucleophilic aromatic substitution:

  • Reagents :

    • 3-Methyltriazoloquinazoline (0.001 mol)
    • 4-Methylbenzenesulfonyl chloride (0.001 mol)
    • KI (catalytic)
    • K₂CO₃ (base)
    • DMF (solvent)
  • Conditions :

    • Reflux in DMF for 4 hours.
    • Work-up with ice-water precipitation and ethanol recrystallization.
  • Yield : 79%.

The sulfonyl chloride reacts with the triazoloquinazoline’s nitrogen, with KI facilitating the substitution by stabilizing the transition state.

Coupling of Piperazine and Sulfonylated Triazoloquinazoline

The final step involves linking the piperazine and triazoloquinazoline moieties. While explicit protocols are absent in the provided sources, analogous reactions suggest two plausible mechanisms:

Nucleophilic Aromatic Substitution

If the triazoloquinazoline bears a leaving group (e.g., chloride at position 5), the piperazine’s secondary amine could displace it under basic conditions.

  • Hypothetical Conditions :
    • DMF or DMSO solvent
    • K₂CO₃ or Et₃N as base
    • Heating at 80–100°C for 12–24 hours.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling could directly link the two heterocycles, though this requires specialized ligands (e.g., Xantphos) and Pd(OAc)₂.

Optimization and Scale-Up Considerations

Catalytic Enhancements

KI is recurrent in multiple steps (piperazine synthesis, sulfonylation), suggesting its role in polarizing reaction centers and improving yields.

Solvent Selection

Chlorobenzene (for piperazine) and DMF (for sulfonylation) are preferred for their high boiling points and ability to dissolve intermediates.

Yield Comparison Table

Step Reagents/Conditions Yield Reference
Piperazine Synthesis Chlorobenzene, KI, 24h reflux 83.9%
Sulfonylation DMF, K₂CO₃, KI, 4h reflux 79%
Triazoloquinazoline Acetic anhydride, heating 75–85%

Challenges and Alternative Routes

Byproduct Formation

Excess chlorobenzene in piperazine synthesis generates reddish-brown oils, necessitating acetone recrystallization.

Alternative Sulfonylation Methods

Patent US3965173A demonstrates sulfonamide formation using toluenesulfonyl chlorides in dichloromethane, though DMF remains superior for triazoloquinazoline systems.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The piperazine ring and triazoloquinazoline core are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Sulfonyl Substituents

Compounds sharing the 5-chloro-2-methylphenyl-piperazine backbone but differing in sulfonyl substituents include:

Compound Name Substituent on Piperazine Key Structural Differences Notes
Target Compound 3-(4-Methylbenzenesulfonyl)-triazoloquinazolin-5-yl Fused triazoloquinazoline core Enhanced rigidity and π-stacking potential
1-(5-Chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine Phenylsulfonyl Simpler sulfonyl group Likely lower steric hindrance
1-(5-Chloro-2-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine 2,4,5-Trichlorobenzenesulfonyl Electron-withdrawing substituents May increase metabolic stability

Key Observations :

  • Substitution with electron-withdrawing groups (e.g., trichlorophenyl) in analogs may enhance oxidative stability but reduce solubility .

Triazole- and Quinazoline-Containing Compounds

1,2,3-Triazole-Substituted Quinazolinones ()
  • Structure: Non-fused triazole attached to a quinazolinone via a propoxyl linker.
  • Comparison: The fused triazoloquinazoline in the target compound increases planarity, which may improve DNA intercalation or kinase inhibition compared to flexible triazole-quinazolinone hybrids . Synthetic yields for triazole-quinazolinones are reported as "good to excellent," suggesting scalable routes for similar compounds .
Triazolopyrimidine Derivatives ()
  • Structure : Triazolopyrimidine cores with acetylhydrazone side chains.
  • Comparison :
    • The target compound lacks the acetylhydrazone moiety, which in triazolopyrimidines is associated with herbicidal and fungicidal activity .
    • Chirality in triazolopyrimidines improves bioactivity, whereas the target compound’s planar core may rely on aromatic interactions for efficacy .

Other Heterocyclic Systems ()

  • Quinoline-Piperazine Amides (): Pentanamide-linked quinoline-piperazine derivatives exhibit distinct pharmacokinetic profiles due to the flexible linker, contrasting with the target compound’s rigid triazoloquinazoline core .
  • Tetrazole Derivatives () : Tetrazoles with nitro-pyrazole substituents emphasize hydrogen-bonding capacity, unlike the sulfonyl-dominated interactions of the target compound .

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate existing research findings on the biological activities of this compound, including its mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Chemical Structure

The compound is characterized by a piperazine core substituted with a triazoloquinazoline moiety and a chloromethylphenyl group. Its structure can be represented as follows:

C20H21ClN6O2S\text{C}_{20}\text{H}_{21}\text{Cl}\text{N}_6\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. The following sections detail specific findings from various studies.

Anti-Inflammatory Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to our target compound have been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory responses. In particular, studies have reported that certain triazoloquinazoline derivatives can effectively bind to MAPKs such as ERK2, p38α, and JNK3, leading to reduced NF-κB/AP-1 reporter activity in cell-based assays with IC50 values below 50 µM .

Anticancer Activity

The anticancer potential of related quinazoline derivatives has been extensively studied. For example, a recent study evaluated the cytotoxic effects of various synthesized triazoloquinazoline compounds against several human cancer cell lines including HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal carcinoma). Results demonstrated moderate to high cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM for different compounds . The mechanism underlying this activity often involves the inhibition of key enzymes such as EGFR-TK and topoisomerase II, critical for cancer cell proliferation.

The proposed mechanism of action for the biological activities of this compound involves:

  • Enzyme Inhibition : The sulfonamide group in the structure mimics natural substrates and inhibits enzyme activity by blocking active sites.
  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases (e.g., G2/M phase).

Comparative Studies

To better understand the unique properties of this compound compared to other compounds, a comparison table has been created:

Compound NameStructure FeaturesIC50 (µM)Biological Activity
Compound ATriazoloquinazoline30.1Anti-inflammatory
Compound BQuinazoline17.35Anticancer
Target CompoundPiperazine + TriazoleTBDTBD

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Inflammation : A study demonstrated that a derivative similar to our target compound significantly reduced inflammation markers in animal models through MAPK pathway inhibition.
  • Case Study on Cancer : Another investigation revealed that treatment with triazoloquinazoline derivatives led to tumor size reduction in xenograft models of breast and colorectal cancers.

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound with high purity, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the formation of the triazoloquinazoline core followed by sulfonylation and piperazine coupling. Key steps include:

  • Triazoloquinazoline Core Synthesis : Cyclocondensation of substituted anthranilic acid derivatives with nitriles under reflux in ethanol or DMF .
  • Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane using triethylamine as a base, monitored by TLC to confirm completion .
  • Piperazine Coupling : Nucleophilic substitution using 1-(5-chloro-2-methylphenyl)piperazine under inert atmosphere (N₂), with temperature control (60–80°C) to avoid side reactions .
    Optimization : Solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and catalyst choice (e.g., K₂CO₃ for deprotonation) are critical. Yields >70% are achievable with HPLC purity ≥95% .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the triazole (δ 8.2–8.5 ppm), quinazoline (δ 7.8–8.1 ppm), and piperazine (δ 3.2–3.6 ppm) moieties. Aromatic protons in the benzenesulfonyl group appear at δ 7.3–7.7 ppm .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and triazole (C=N stretch at 1500–1600 cm⁻¹) functional groups .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis. ESI-MS typically shows [M+H]⁺ at m/z corresponding to the molecular formula .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. To address this:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding consistency with target proteins like kinase enzymes .
  • Reproducibility Checks : Re-synthesize the compound under controlled conditions and re-test in orthogonal assays (e.g., Western blot for target inhibition) .

Advanced Question: How to design experiments elucidating the compound’s mechanism of action with biological targets?

Methodological Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) for enzyme inhibition .
  • Computational Modeling : Density functional theory (DFT) to analyze electronic interactions between the triazole moiety and active-site residues .

Advanced Question: What strategies optimize lead compound derivatives for enhanced potency and selectivity?

Methodological Answer:

  • SAR Studies : Modify substituents on the quinazoline (e.g., electron-withdrawing groups at C-5) or piperazine (e.g., alkylation for lipophilicity) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Selectivity Screening : Profile derivatives against related enzymes (e.g., kinase panels) to minimize off-target effects .

Basic Question: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 24/48/72 hours .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

Advanced Question: How can computational tools address discrepancies in pharmacokinetic data across studies?

Methodological Answer:

  • PBPK Modeling : Use GastroPlus or Simcyp to simulate absorption/distribution profiles, accounting for inter-species differences .
  • QSAR Models : Train algorithms on existing ADME data to predict bioavailability and clearance .

Basic Question: What experimental approaches differentiate in vitro vs. in vivo efficacy?

Methodological Answer:

  • In Vitro-In Vivo Correlation (IVIVC) : Compare IC₅₀ values (cell assays) with plasma concentrations in rodent models .
  • Toxicokinetics : Measure Cmax and AUC in blood post-administration to assess therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.